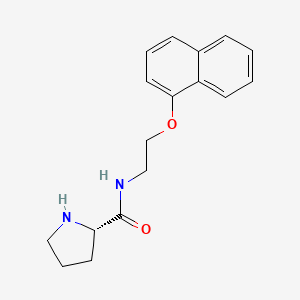
4-(4-Methylpiperidin-1-yl)-2-(pyridin-2-yl)quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Methylpiperidin-1-yl)-2-(pyridin-2-yl)quinazoline is a heterocyclic compound that has attracted the attention of researchers due to its potential as an anticancer agent. This compound is a kinase inhibitor that targets a specific protein involved in cell proliferation and survival. In
Mechanism of Action
The mechanism of action of 4-(4-Methylpiperidin-1-yl)-2-(pyridin-2-yl)quinazoline involves the inhibition of EGFR activity. This protein is involved in cell proliferation and survival, and its overexpression is associated with many types of cancer. Inhibition of EGFR activity leads to decreased cell proliferation and increased cell death, which can slow or stop the growth of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its anticancer properties, this compound has been shown to have anti-inflammatory and antioxidant effects. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One advantage of working with 4-(4-Methylpiperidin-1-yl)-2-(pyridin-2-yl)quinazoline is its specificity for EGFR. This compound targets a specific protein involved in cancer cell growth, which can make it a more effective treatment than other drugs that target multiple proteins. However, one limitation of working with this compound is its potential toxicity. Like all drugs, this compound can have side effects that need to be carefully monitored.
Future Directions
There are many future directions for research on 4-(4-Methylpiperidin-1-yl)-2-(pyridin-2-yl)quinazoline. One area of focus is the development of more efficient synthesis methods to increase yield and purity. Another area of focus is the development of new formulations of this compound that can improve its bioavailability and reduce its toxicity. Additionally, researchers are exploring the potential of this compound as a treatment for other diseases, such as inflammatory disorders and neurodegenerative diseases. Finally, researchers are investigating the potential of this compound in combination with other drugs to increase its effectiveness as an anticancer agent.
Synthesis Methods
The synthesis of 4-(4-Methylpiperidin-1-yl)-2-(pyridin-2-yl)quinazoline involves a series of chemical reactions. The first step is the preparation of 4-(4-methylpiperidin-1-yl)aniline by reacting 4-methylpiperidine with aniline. The second step is the reaction of 4-(4-methylpiperidin-1-yl)aniline with 2-chloroquinazoline in the presence of a palladium catalyst to form this compound. The synthesis of this compound has been optimized to increase yield and purity.
Scientific Research Applications
4-(4-Methylpiperidin-1-yl)-2-(pyridin-2-yl)quinazoline has been extensively studied for its anticancer properties. This compound has been shown to inhibit the activity of a specific protein called epidermal growth factor receptor (EGFR), which is overexpressed in many types of cancer cells. Inhibition of EGFR activity leads to decreased cell proliferation and increased cell death. This compound has also been studied for its potential as a treatment for other diseases, such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
4-(4-methylpiperidin-1-yl)-2-pyridin-2-ylquinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4/c1-14-9-12-23(13-10-14)19-15-6-2-3-7-16(15)21-18(22-19)17-8-4-5-11-20-17/h2-8,11,14H,9-10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTAIIOXYTJGHCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=NC3=CC=CC=C32)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(1-Benzyl-2,5-dimethylpyrrol-3-yl)-2-oxoethyl] 5-nitrothiophene-2-carboxylate](/img/structure/B7645483.png)
![N-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]cyclopropanecarboxamide](/img/structure/B7645506.png)
![(3S)-1-[2-(1-adamantyl)acetyl]piperidine-3-carboxylic acid](/img/structure/B7645516.png)
![N-[[(2S)-oxolan-2-yl]methyl]-1-phenylpyrazole-3-carboxamide](/img/structure/B7645524.png)
![N-(2,3-dihydro-1H-inden-5-yl)-2-imidazo[2,1-b][1,3]thiazol-6-ylacetamide](/img/structure/B7645527.png)
![(2R,6S)-2,6-dimethyl-N-[3-(1,3,4-oxadiazol-2-yl)phenyl]morpholine-4-carboxamide](/img/structure/B7645528.png)
![3-(4-fluorophenyl)-N-[(3S)-2-oxoazepan-3-yl]-1H-pyrazole-5-carboxamide](/img/structure/B7645536.png)
![2-[(4-Fluorophenyl)methyl]phthalazin-1-one](/img/structure/B7645538.png)
![ethyl 9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carboxylate](/img/structure/B7645546.png)
![2-[(2-Methoxy-5-methylphenyl)methyl]phthalazin-1-one](/img/structure/B7645555.png)
![2-(4-oxo-2,3-dihydro-1,5-benzoxazepin-5-yl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B7645563.png)
![2-chloro-N-[2-(2-chlorophenoxy)ethyl]acetamide](/img/structure/B7645565.png)
![3-[[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,2,3-benzotriazin-4-one](/img/structure/B7645573.png)
